molecular formula C15H12F3N3O3 B2597070 N'-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide CAS No. 1092346-04-7

N'-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide

Cat. No.: B2597070
CAS No.: 1092346-04-7
M. Wt: 339.274
InChI Key: VVGFVVRRVXURTR-UHFFFAOYSA-N
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Description

N’-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. It features a nicotinohydrazide core substituted with a 4-methoxybenzoyl group and a trifluoromethyl group, which contribute to its distinct chemical properties.

Scientific Research Applications

N’-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide typically involves the reaction of 4-methoxybenzoyl chloride with 6-(trifluoromethyl)nicotinic acid hydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of N’-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or other derivatives.

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methoxybenzoyl)-2-(trifluoromethyl)nicotinohydrazide
  • N’-(4-methoxybenzoyl)-2-(1-naphthylmethyl)thioacetohydrazide
  • N’-(4-methoxybenzoyl)-2-(5-thien-2-yl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-1,3-thiazole-4-carbohydrazide

Uniqueness

N’-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide is unique due to its specific substitution pattern on the nicotinohydrazide core. The presence of both the 4-methoxybenzoyl and trifluoromethyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(4-methoxybenzoyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O3/c1-24-11-5-2-9(3-6-11)13(22)20-21-14(23)10-4-7-12(19-8-10)15(16,17)18/h2-8H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGFVVRRVXURTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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